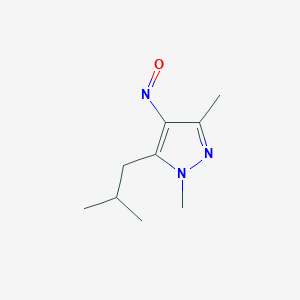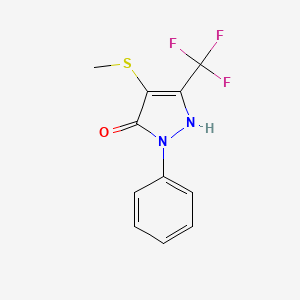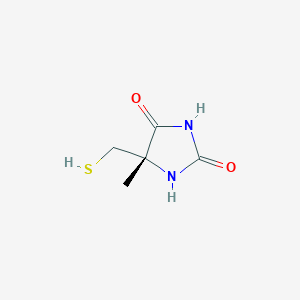
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a mercaptomethyl group and a methyl group attached to the imidazolidinedione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2,4-imidazolidinedione with a suitable mercaptomethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The mercaptomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazolidinediones.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
2,4-Imidazolidinedione, 5-(4-methylphenyl)-5-phenyl-: Contains phenyl groups instead of a mercaptomethyl group, leading to different chemical and biological properties.
Uniqueness
2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl-, (5S)- is unique due to the presence of both a mercaptomethyl group and a methyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
634152-58-2 |
|---|---|
Molekularformel |
C5H8N2O2S |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
(5S)-5-methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H8N2O2S/c1-5(2-10)3(8)6-4(9)7-5/h10H,2H2,1H3,(H2,6,7,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
CXLDFWBKUZZCPT-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@]1(C(=O)NC(=O)N1)CS |
Kanonische SMILES |
CC1(C(=O)NC(=O)N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
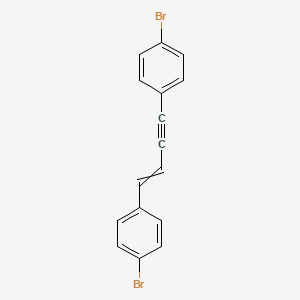
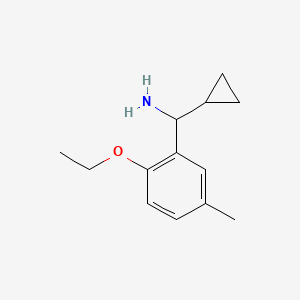
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)
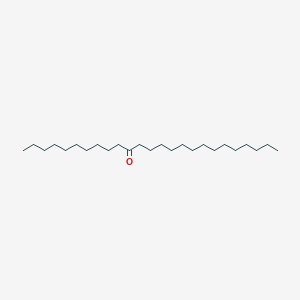

![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
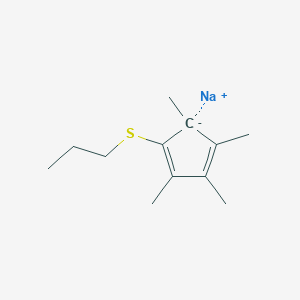
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
